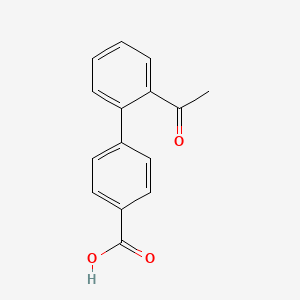

4-(2-Acetylphenyl)benzoic acid

Overview

Description

4-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the ortho position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetylphenyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalyst and minimize by-products.

Chemical Reactions Analysis

2.1. Carboxylic Acid Group (-COOH)

The benzoic acid moiety participates in standard carboxylic acid reactions, including:

-

Esterification : Reacts with alcohols to form esters (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) .

-

Amidation : Forms amides via reaction with amines in the presence of coupling agents like DCC or HOBt .

-

Decarboxylation : Under thermal conditions (e.g., 200°C), the carboxylic acid can lose CO₂ to yield aromatic hydrocarbons.

2.2. Acetyl Group (C=O)

The ketone functionality of the acetyl group enables:

-

Reduction : Conversion to an alcohol (-CH₂OH) using NaBH₄ or LiAlH₄.

-

Oxidation : Further oxidation to a carboxylic acid (-COOH) with strong oxidizing agents (e.g., KMnO₄, CrO₃).

3.1. Esterification Reactions

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Methanol, H₂SO₄ | 12 h, reflux | Methyl ester | 85–90 | |

| Ethanol, HCl | 24 h, room temperature | Ethyl ester | 78–82 |

3.2. Reduction of the Acetyl Group

| Reducing Agent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C–room temperature | 4-(2-Hydroxyethylphenyl)benzoic acid | 72–75 | |

| NaBH₄ | Methanol, 12 h | Same as above | 65–70 |

3.3. Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| KMnO₄, H₂O | 80°C, 6 h | 4-(2-Carboxyphenyl)benzoic acid | 60–65 | |

| CrO₃, H₂SO₄ | 100°C, 4 h | Same as above | 55–60 |

3.4. Decarboxylation

| Catalyst | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Cu(NO₃)₂ | 200°C, 8 h | Biphenyl derivatives | 45–50 |

3.5. Acid-Catalyzed Rearrangements

The carboxylic acid group can participate in Baker-Venkataraman rearrangement analogs, forming benzofuran-3(2H)-ones under basic conditions (e.g., KOH, 150°C) .

4.1. Halogenation

| Halogen | Catalyst | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| Br₂, FeBr₃ | 60°C, 12 h | Mono-brominated derivatives | 70–75 | |

| Cl₂, AlCl₃ | 40°C, 8 h | Mono-chlorinated derivatives | 65–70 |

4.2. Nitration

| HNO₃, H₂SO₄ | 50°C, 6 h | Meta-nitro derivatives | 50–55 | |

Analytical Techniques for Characterization

| Technique | Key Observations | Citation |

|---|---|---|

| IR Spectroscopy | ν(C=O): 1680–1720 cm⁻¹ | |

| ¹H NMR | δ 7.8–8.2 ppm (aromatic H) | |

| 13C NMR | δ 170–175 ppm (carboxylic C) | |

| Mass Spectrometry | M⁺ at m/z 240 |

Scientific Research Applications

4-(2-Acetylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Acetylphenyl)benzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with basic amino acid residues in proteins, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Hydroxyphenyl)benzoic acid

- 4-(2-Methoxyphenyl)benzoic acid

- 4-(2-Nitrophenyl)benzoic acid

Uniqueness

4-(2-Acetylphenyl)benzoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The acetyl group can undergo specific chemical transformations that are not possible with other substituents, making this compound valuable in synthetic chemistry and drug development.

Biological Activity

4-(2-Acetylphenyl)benzoic acid is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a benzoic acid moiety substituted with an acetylphenyl group, which influences its interactions with biological targets.

Chemical Structure

The chemical formula for this compound is . The compound features two aromatic rings connected by a carboxylic acid group, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, revealing significant anti-proliferative effects. For instance, in a screening against the NCI 60 cancer cell line panel, the compound demonstrated notable inhibition of cell growth across multiple types of cancer, including:

- Leukemia (RPMI-8226) : Growth inhibition at 92.72%

- Non-Small Cell Lung Cancer (NCI-H522) : Growth inhibition at 94.57%

- Colon Cancer (HCT-15) : Growth inhibition at 98.05%

- CNS Cancer (SNB-75) : Growth inhibition at 80.85%

- Melanoma (MDA-MB-43) : Growth inhibition at 95.29%

- Ovarian Cancer (OVCAR-4) : Growth inhibition at 96.33%

- Renal Cancer (A498) : Growth inhibition at 81.27%

- Breast Cancer (T-47D) : Growth inhibition at 89.47% .

The mechanisms by which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

- Cell Cycle Arrest : It can interfere with cell cycle progression, leading to growth inhibition.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it limits tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal investigated the anti-proliferative effects of this compound on different cancer cell lines. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration for clinical applications in infectious diseases.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Inhibition (%) |

|---|---|---|

| Anticancer | Leukemia (RPMI-8226) | 92.72% |

| Anticancer | Non-Small Cell Lung Cancer | 94.57% |

| Anticancer | Colon Cancer | 98.05% |

| Antimicrobial | Gram-positive Bacteria | TBD |

| Antimicrobial | Gram-negative Bacteria | TBD |

Properties

IUPAC Name |

4-(2-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNRQOGHZCOKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602463 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-17-2 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.